molecular formula C28H29N3O3S B2561338 N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 862316-95-8

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2561338
CAS RN: 862316-95-8
M. Wt: 487.62
InChI Key: FZESMPYGIHXSSP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been focused on the synthesis and characterization of novel heterocyclic compounds, including derivatives similar to the mentioned chemical structure. These studies aim to develop new compounds with potential biological activities. For example, the synthesis and anti-microbial activity of novel heterocyclic compounds have been explored, highlighting the potential of these compounds in addressing bacterial and fungal infections (Nunna, R., Ramachandran, D., Arts, S. P., Panchal, M., & Shah, S., 2014).

Medical Imaging Applications

In the field of medical imaging, derivatives of pyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical structure , have been reported as selective ligands of the translocator protein (18 kDa), with implications for positron emission tomography (PET) imaging. This research demonstrates the potential of these compounds in in vivo imaging, aiding in the diagnosis and study of neuroinflammatory processes (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).

Antimicrobial Activity

The antimicrobial activity of newly synthesized compounds, including thienopyrimidine derivatives, has been a significant area of research. These studies aim to identify compounds with potent antibacterial and antifungal properties, addressing the growing concern over antimicrobial resistance. For instance, novel thienopyrimidine linked rhodanine derivatives have been evaluated for their in vitro antimicrobial activity, showing promising results against several pathogenic bacteria and fungi (Kerru, N., Maddila, S., Maddila, S., Sobhanapuram, S., & Jonnalagadda, S. B., 2019).

Aldose Reductase Inhibitors

Compounds similar to the specified chemical structure have been investigated for their potential as aldose reductase inhibitors. This research is crucial in developing treatments for complications of diabetes, such as diabetic retinopathy and neuropathy. Studies have shown that certain thienopyrimidin derivatives exhibit potent aldose reductase inhibitory activity, suggesting their potential therapeutic application in managing diabetes-related disorders (Ogawva, K., Yamawaki, I., Matsusita, Y., Nomura, N., Kador, P., & Kinoshita, J., 1993).

properties

CAS RN

862316-95-8

Product Name

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C28H29N3O3S

Molecular Weight

487.62

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H29N3O3S/c1-18-12-13-22(19(2)16-18)29-24(32)17-31-27-25(21-10-6-7-11-23(21)35-27)26(33)30(28(31)34)15-14-20-8-4-3-5-9-20/h3-5,8-9,12-13,16H,6-7,10-11,14-15,17H2,1-2H3,(H,29,32)

InChI Key

FZESMPYGIHXSSP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)CCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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